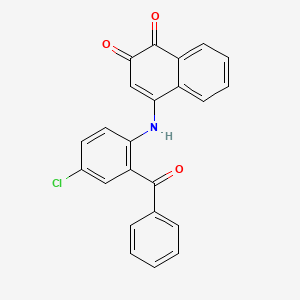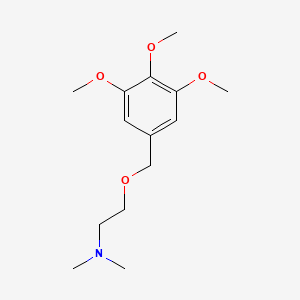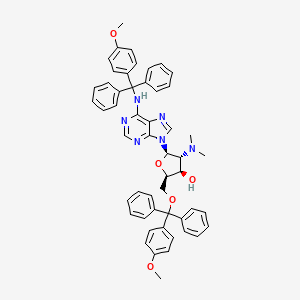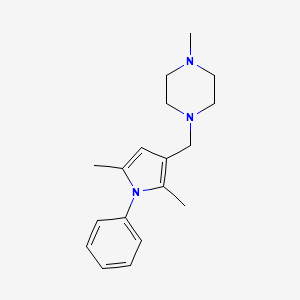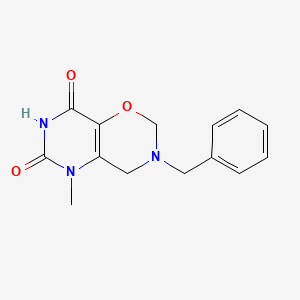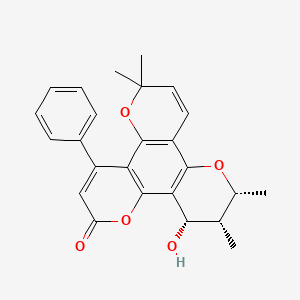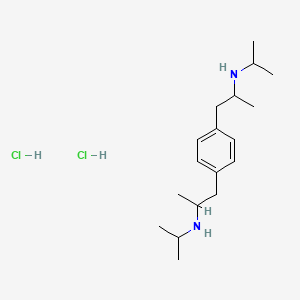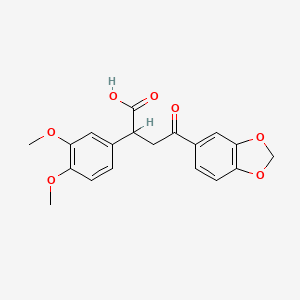![molecular formula C13H14N2O7Sb2 B12805427 1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea CAS No. 5439-95-2](/img/structure/B12805427.png)
1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 15408 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial processes.
Méthodes De Préparation
The synthesis of NSC 15408 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Step 1: Initial formation of the core structure through a series of organic reactions.
Step 2: Introduction of functional groups under controlled conditions.
Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity, and implementing cost-effective purification processes.
Analyse Des Réactions Chimiques
NSC 15408 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
NSC 15408 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes or cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in various industrial processes, such as the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which NSC 15408 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within a biological system. The pathways involved can vary depending on the context of its use, but typically involve binding to the target molecule and altering its activity or function.
Comparaison Avec Des Composés Similaires
NSC 15408 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar structure but differing in its reactivity and applications.
Compound B: Shares some functional groups with NSC 15408 but has different biological effects.
Compound C: Used in similar industrial processes but with variations in its chemical properties.
The uniqueness of NSC 15408 lies in its specific combination of functional groups and its resulting properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
5439-95-2 |
|---|---|
Formule moléculaire |
C13H14N2O7Sb2 |
Poids moléculaire |
553.78 g/mol |
Nom IUPAC |
[4-[(4-stibonophenyl)carbamoylamino]phenyl]stibonic acid |
InChI |
InChI=1S/C13H10N2O.4H2O.2O.2Sb/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;;;;;;;;/h3-10H,(H2,14,15,16);4*1H2;;;;/q;;;;;;;2*+2/p-4 |
Clé InChI |
JJFAMBKQSNMEFH-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[Sb](=O)(O)O)[Sb](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


